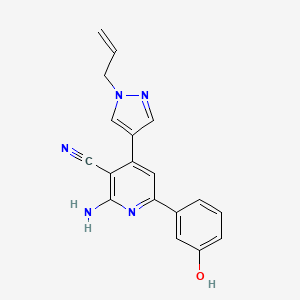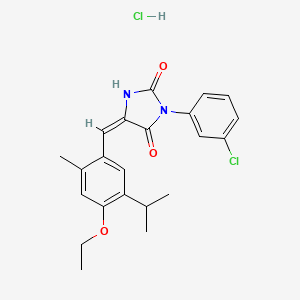
4-(1-allyl-1H-pyrazol-4-yl)-2-amino-6-(3-hydroxyphenyl)nicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-allyl-1H-pyrazol-4-yl)-2-amino-6-(3-hydroxyphenyl)nicotinonitrile, also known as APHN, is a novel compound that has been widely studied for its potential therapeutic applications. APHN is a chemical compound that belongs to the class of pyrazole derivatives and has shown promising results in various scientific research studies.
Applications De Recherche Scientifique
4-(1-allyl-1H-pyrazol-4-yl)-2-amino-6-(3-hydroxyphenyl)nicotinonitrile has been extensively studied for its potential therapeutic applications. Several scientific research studies have reported that this compound exhibits potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
Mécanisme D'action
The mechanism of action of 4-(1-allyl-1H-pyrazol-4-yl)-2-amino-6-(3-hydroxyphenyl)nicotinonitrile is not fully understood, but several scientific research studies have suggested that it acts by inhibiting the activity of certain enzymes and signaling pathways that are involved in cancer cell growth and proliferation. This compound has been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which plays a crucial role in cancer cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have reported that this compound inhibits the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been shown to inhibit the activity of certain enzymes and signaling pathways that are involved in cancer cell growth and proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 4-(1-allyl-1H-pyrazol-4-yl)-2-amino-6-(3-hydroxyphenyl)nicotinonitrile is its potent anticancer activity against various cancer cell lines. This compound has also been shown to have low toxicity and high selectivity towards cancer cells. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the scientific research of 4-(1-allyl-1H-pyrazol-4-yl)-2-amino-6-(3-hydroxyphenyl)nicotinonitrile. One of the directions is to investigate the potential use of this compound in combination therapy with other anticancer drugs. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in vivo to determine its safety and efficacy in animal models. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential therapeutic applications in other diseases besides cancer.
Méthodes De Synthèse
The synthesis of 4-(1-allyl-1H-pyrazol-4-yl)-2-amino-6-(3-hydroxyphenyl)nicotinonitrile has been reported in several scientific research studies. One of the most common methods involves the reaction of 4-chloro-3-nitropyridine with 3-hydroxybenzaldehyde, followed by the reduction of the nitro group and the substitution of the chlorine atom with an amino group using allyl hydrazine. The resulting compound is then reacted with a cyano group to obtain this compound.
Propriétés
IUPAC Name |
2-amino-6-(3-hydroxyphenyl)-4-(1-prop-2-enylpyrazol-4-yl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O/c1-2-6-23-11-13(10-21-23)15-8-17(22-18(20)16(15)9-19)12-4-3-5-14(24)7-12/h2-5,7-8,10-11,24H,1,6H2,(H2,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGVBUYAXRDPESH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C=C(C=N1)C2=CC(=NC(=C2C#N)N)C3=CC(=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[2-(cyclobutylamino)-2-oxoethyl]-N-(2-methoxyethyl)-4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5417649.png)
![6-methyl-2-[3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidin-1'-yl]nicotinonitrile](/img/structure/B5417664.png)
![4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-N,N-dimethyl-1-piperidinecarboxamide](/img/structure/B5417666.png)
![6-[4-(4-ethylbenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5417676.png)
![4-[(2-methylpyridin-3-yl)oxy]-1-(3-thienylcarbonyl)piperidine-4-carboxylic acid](/img/structure/B5417682.png)
![1-{[2-(3,5-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidin-3-ol](/img/structure/B5417689.png)
![5-tert-butyl-1-[(3,4-dimethylphenoxy)acetyl]-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B5417690.png)
![4-methoxy-N'-[(4-methoxyphenyl)acetyl]benzohydrazide](/img/structure/B5417695.png)
![3-(3-fluorophenyl)-5-[2-(1H-pyrazol-1-yl)butanoyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5417705.png)
![6-[4-(4-biphenylylsulfonyl)-1-piperazinyl]-N-(6-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5417721.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-1-methylpiperidine-4-carboxamide](/img/structure/B5417722.png)
![N-(3-hydroxyphenyl)-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5417725.png)